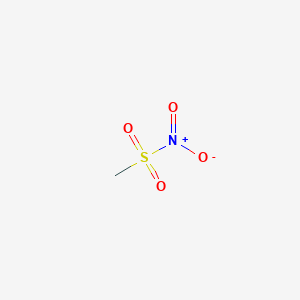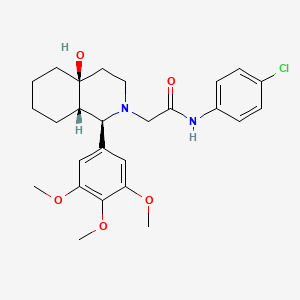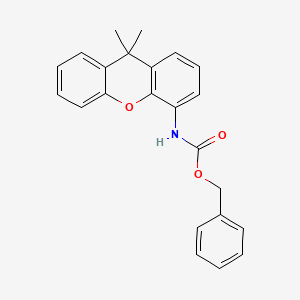![molecular formula C16H30OSi B12626571 [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 920019-14-3](/img/structure/B12626571.png)
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a hept-4-en-6-yn-1-yl group attached to a tri(propan-2-yl)silane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of hept-4-en-6-yn-1-ol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which [(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems, thereby influencing the reactivity and selectivity of the reactions. Additionally, its unique structure allows it to participate in various chemical transformations, contributing to its versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
- [(Hept-4-en-6-yn-1-yl)oxy]tri(methyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(ethyl)silane
- [(Hept-4-en-6-yn-1-yl)oxy]tri(butyl)silane
These compounds share similar structural features but differ in the nature of the alkyl groups attached to the silicon atom. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for specific applications.
Propriétés
Numéro CAS |
920019-14-3 |
|---|---|
Formule moléculaire |
C16H30OSi |
Poids moléculaire |
266.49 g/mol |
Nom IUPAC |
hept-4-en-6-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C16H30OSi/c1-8-9-10-11-12-13-17-18(14(2)3,15(4)5)16(6)7/h1,9-10,14-16H,11-13H2,2-7H3 |
Clé InChI |
UYJBXXUATABGTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)

![1-{4-[([1,1'-Biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12626514.png)



![D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B12626527.png)

![1H-Pyrrole-3-carboxamide, N-[2-(diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-](/img/structure/B12626537.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12626543.png)

